Product packaging for L-Lysyl-O-benzyl-L-serine(Cat. No.:CAS No. 921934-32-9)

L-Lysyl-O-benzyl-L-serine

Cat. No.: B14185494
CAS No.: 921934-32-9
M. Wt: 323.39 g/mol
InChI Key: PFDALMCUYCOUDX-KBPBESRZSA-N
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Description

Significance of Peptide Derivatives in Contemporary Chemical Biology

Amino acids and the peptides they form are fundamental to nearly all biological processes. amerigoscientific.com In contemporary chemical biology, the focus has expanded beyond naturally occurring peptides to include a vast array of synthetic amino acid and peptide derivatives. These modified molecules are structurally related to their natural counterparts but are chemically altered to introduce new functional groups or change their inherent properties. cymitquimica.com This chemical modification allows researchers to create tools and therapeutic candidates with enhanced stability, specific functionalities, and improved biological activity.

Substituted dipeptides and other amino acid derivatives are crucial in several areas of research. They are extensively used as building blocks in the synthesis of complex peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. cymitquimica.combeilstein-journals.org The introduction of modifications, such as protecting groups or unnatural side chains, can prevent enzymatic degradation, a common issue with natural peptides, thereby increasing their potential as therapeutic agents. chemimpex.com Furthermore, these derivatives are instrumental in studying enzyme mechanisms, protein-protein interactions, and cellular signaling pathways. numberanalytics.com For example, some amino acid derivatives can act as enzyme inhibitors or bind to specific receptors, helping to elucidate complex biological functions. numberanalytics.com The ability to incorporate detectable tracers like radiolabeled isotopes (e.g., ³H, ¹⁴C) into amino acid derivatives also allows for their use in metabolic labeling, protein degradation studies, and cell labeling experiments. revvity.com

Overview of L-Lysyl-O-benzyl-L-serine in Synthetic and Biochemical Contexts

This compound is a substituted dipeptide, a molecule formed by the linking of two amino acids, in this case, L-lysine and a modified version of L-serine. This specific compound is best understood as a protected dipeptide intermediate, primarily relevant in the context of peptide synthesis.

The two constituent amino acids are:

L-lysine : An essential amino acid with a primary amino group at the end of its side chain, making it basic and positively charged at physiological pH.

O-benzyl-L-serine : A derivative of the amino acid L-serine where the hydroxyl (-OH) group of the side chain is protected by a benzyl (B1604629) group (-CH₂-C₆H₅). chemimpex.com This protection is a key step in synthetic peptide chemistry. It prevents the reactive hydroxyl group from participating in unintended side reactions during the formation of peptide bonds. acs.org The benzyl group is a common choice for this purpose and can typically be removed later in the synthetic process. acs.org

The synthesis of a dipeptide like this compound involves forming a peptide bond between the carboxyl group of L-lysine and the amino group of O-benzyl-L-serine. Such synthetic routes often require the use of protecting groups on other reactive functionalities of the amino acids to ensure the correct bond is formed.

In biochemical research, while O-benzyl-L-serine itself is used as a building block for creating peptides with specific functions or for studying enzyme interactions, the dipeptide this compound would primarily serve as a precursor. chemimpex.com It represents a step in the controlled, stepwise assembly of a larger polypeptide chain where the sequence and side-chain modifications are precisely defined.

Below are the chemical properties of the constituent parts and the final dipeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N3O4 B14185494 L-Lysyl-O-benzyl-L-serine CAS No. 921934-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921934-32-9

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C16H25N3O4/c17-9-5-4-8-13(18)15(20)19-14(16(21)22)11-23-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17-18H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1

InChI Key

PFDALMCUYCOUDX-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Synthetic Strategies for L Lysyl O Benzyl L Serine and Its Precursors

Synthesis of O-Benzyl-L-serine

The preparation of O-benzyl-L-serine is a foundational step, providing one of the key building blocks for the final dipeptide. This process begins with the readily available amino acid L-serine and involves carefully orchestrated chemical reactions to introduce the benzyl (B1604629) ether linkage at the side-chain hydroxyl group while managing the reactive amino and carboxyl groups.

Pathways from L-Serine Precursors

The primary pathway to O-benzyl-L-serine originates from L-serine. rsc.org A common and efficient method involves a three-step procedure that yields the desired product in high purity. thieme-connect.com The synthesis typically starts with the protection of the α-amino group of L-serine. One established method uses di-tert-butyl dicarbonate (B1257347) in the presence of a base to form N-(tert-butoxycarbonyl)-L-serine (Boc-L-Serine). rsc.org

Following N-protection, the crucial O-benzylation of the side-chain hydroxyl group is performed. This is often achieved by treating the N-protected serine with sodium hydride to form an alkoxide, which then reacts with benzyl bromide in an anhydrous solvent like dimethylformamide (DMF). rsc.org This Williamson ether synthesis results in the formation of N-(tert-butoxycarbonyl)-O-benzyl-L-serine. rsc.orgacs.org The final step is the deprotection of the amino group. When a Boc protecting group is used, it can be removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2), to yield the O-benzyl-L-serine salt. rsc.orgprepchem.com

An alternative strategy involves the diazotization of O-benzyl-L-serine using sodium nitrite (B80452) (NaNO2) in the presence of trifluoroacetic acid, followed by hydrolysis, to produce (S)-3-(benzyloxy)-2-hydroxypropanoic acid, a related derivative. nih.gov

Protecting Group Chemistry in O-Benzyl-L-serine Synthesis

The choice of protecting groups is critical to prevent unwanted side reactions during the synthesis of O-benzyl-L-serine. The strategy relies on the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.deresearchgate.net

For the α-amino group, the most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). iris-biotech.depeptide.com

Boc Group : This group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). rsc.orgwikipedia.org Its use is well-established in the synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. acs.org

Fmoc Group : The Fmoc group is stable to acid but is removed by a base, typically a solution of piperidine (B6355638) in DMF. iris-biotech.debiosynth.com This provides an alternative orthogonal strategy to the Boc/Bzl protection scheme.

Other Groups : The 4-methoxybenzyloxycarbonyl group has also been reported as an effective N-protecting group for an efficient three-step synthesis of O-benzyl-L-serine from L-serine. thieme-connect.com

The hydroxyl group of the serine side chain is protected as a benzyl (Bzl) ether. peptide.compeptide.com The benzyl group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. iris-biotech.dewikipedia.org It is typically removed at the final stages of peptide synthesis by hydrogenolysis (catalytic hydrogenation) or with strong acids like HF. peptide.com This orthogonal compatibility is essential for multi-step peptide synthesis. iris-biotech.de

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference
α-Amino Grouptert-ButoxycarbonylBocAcidic (e.g., TFA) rsc.orgwikipedia.org
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine) iris-biotech.debiosynth.com
Side-Chain Hydroxyl GroupBenzylBzlHydrogenolysis, Strong Acid (HF) peptide.compeptide.com

Stereoselective Synthesis of O-Benzyl-L-serine Enantiomers

Maintaining the stereochemical integrity of the chiral center in L-serine is paramount. The synthetic methods described generally preserve the L-configuration of the starting material. nih.gov However, methods for the synthesis of the D-enantiomer, O-benzyl-D-serine, are also established and important for creating peptides with modified biological properties. biosynth.comchemicalbook.com

The synthesis of O-benzyl-D-serine can be achieved starting from D-serine using similar protection and benzylation strategies as for the L-enantiomer. chemicalbook.comresearchgate.net For instance, O-benzyl-(D)-serine benzyl ester can be synthesized in high yield from O-benzyl-D-serine. biosynth.com

In cases where a racemic or partially resolved mixture of N-formyl-O-benzyl-DL-serine is obtained, resolution techniques can be employed. One method describes the separation of enantiomers by selective solubilization, avoiding the need for a second resolving agent and providing a more convenient route to optically pure O-benzyl-L-serine. rsc.orgrsc.org Furthermore, methods for preparing optically pure N-tert-butyloxycarbonyl-O-benzyl-L-serine and its D-antipode have been developed to ensure high enantiomeric purity for subsequent peptide synthesis steps. acs.org

Synthesis of Protected L-Lysine Derivatives

The second crucial precursor for the target dipeptide is a suitably protected L-lysine derivative. Due to its two amino groups (α-amino and ε-amino), L-lysine requires a differential protection strategy to allow for selective peptide bond formation at the α-position.

N-Carboxyanhydride (NCA) Methodologies for N-Protected L-Lysine

A highly effective method for preparing activated amino acid derivatives for polypeptide synthesis is through the formation of N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. wikipedia.org This approach is particularly useful for synthesizing polypeptides and complex peptide structures. rsc.orgacs.org

The synthesis of an L-lysine NCA requires the ε-amino group to be protected with a stable group while the α-amino group is converted into the NCA ring. Common protecting groups for the ε-amino group of lysine (B10760008) include benzyloxycarbonyl (Z), tert-butoxycarbonyl (Boc), and trifluoroacetyl (TFA). researchgate.netmdpi.com

The general synthesis of NCAs involves treating the amino acid with phosgene (B1210022) or its safer equivalent, triphosgene. wikipedia.orgmdpi.com For example, Nε-(benzyloxycarbonyl)-L-lysine (Z-Lys) can be converted to its corresponding NCA, Lys(Z)-NCA. biosynth.com Similarly, Nε-(tert-butoxycarbonyl)-L-lysine can be transformed into Boc-Lys-NCA. mdpi.comgoogle.com

An alternative process involves the nitrosation of N-carbamoylamino acids. nih.govresearchgate.net This method has been successfully used to synthesize NCAs of Nε-trifluoroacetyl-L-lysine and Nε-benzyloxycarbonyl-L-lysine with satisfactory yields. nih.govresearchgate.net These NCA monomers are key for creating polylysine (B1216035) chains or for controlled peptide coupling reactions. wikipedia.orgacs.org

Protected Lysine NCAε-Amino Protecting GroupSynthetic MethodReference
Nε-(Benzyloxycarbonyl)-L-lysine NCA (Z-Lys-NCA)Benzyloxycarbonyl (Z)Phosgenation / Carbamoylation-Nitrosation biosynth.comnih.gov
Nε-(tert-Butoxycarbonyl)-L-lysine NCA (Boc-Lys-NCA)tert-Butoxycarbonyl (Boc)Phosgenation with Triphosgene mdpi.comgoogle.com
Nε-Trifluoroacetyl-L-lysine NCA (TFA-Lys-NCA)Trifluoroacetyl (TFA)Carbamoylation-Nitrosation researchgate.netnih.gov
Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine NCA (Fmoc-Lys-NCA)9-Fluorenylmethoxycarbonyl (Fmoc)Phosgenation with Triphosgene researchgate.netmdpi.com

Coupling Methodologies for L-Lysyl-O-benzyl-L-serine Formation

The final stage in the synthesis is the formation of the peptide bond between the two prepared amino acid precursors: a protected L-lysine derivative and O-benzyl-L-serine. evitachem.com This condensation reaction requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the free amino group of the other. bachem.comjpt.com

The process typically involves coupling an L-lysine derivative, where the ε-amino group is protected (e.g., with Boc or Z) and the α-carboxyl group is activated, with O-benzyl-L-serine, where the α-amino group is free and the side-chain hydroxyl is protected. evitachem.com

A wide array of coupling reagents has been developed to promote this reaction efficiently while minimizing side reactions, particularly racemization. bachem.compeptide.com These reagents convert the carboxylic acid into a more reactive intermediate. bachem.com

Common classes of coupling reagents include:

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. bachem.compeptide.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress racemization and improve reaction efficiency. evitachem.comacs.org

Phosphonium (B103445) Salts : Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective, especially for sterically hindered couplings. jpt.compeptide.com

Aminium/Uronium Salts : HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are among the most popular and efficient coupling reagents used in modern peptide synthesis, known for high coupling rates and low levels of racemization. bachem.comsigmaaldrich.com

The choice of reagent depends on factors such as the specific amino acid sequences, the scale of the reaction (solution-phase vs. solid-phase), and the need to avoid specific side reactions. peptide.comacs.org After the coupling reaction, the protecting groups are removed in a final deprotection step to yield the target compound, this compound. evitachem.com

General Peptide Coupling Reactions

Peptide bond formation is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. wikipedia.org This process is not spontaneous and requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group. jpt.comuniurb.it This activation is achieved using specialized chemicals known as coupling reagents. jpt.combachem.com To prevent unwanted side reactions, the alpha-amino group of the incoming amino acid and any reactive side chains must be temporarily masked with protecting groups. wikipedia.orgjocpr.com

Common strategies for peptide synthesis include solution-phase synthesis and solid-phase peptide synthesis (SPPS). wikipedia.org While SPPS is dominant for research purposes, solution-phase methods remain valuable, particularly for large-scale industrial production. wikipedia.org

A variety of coupling reagents are available, broadly categorized into classes such as carbodiimides, phosphonium salts, and aminium/uronium salts. jpt.combachem.com

Carbodiimides : This class includes reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.com They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org To minimize the risk of racemization, carbodiimide (B86325) reactions are almost always performed in the presence of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxysuccinimide (HOSu). bachem.compeptide.com

Phosphonium Salts : Reagents such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offer rapid and efficient coupling with reduced side reactions. bachem.compeptide.com They form an active ester with the carboxylic acid, which then reacts with the amine. uniurb.it

Aminium/Uronium Salts : This popular class includes HBTU, TBTU, and HATU. bachem.com These reagents, like phosphonium salts, lead to high coupling rates and are often used in automated solid-phase synthesis. bachem.com Their use requires the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com

The general mechanism involves the activation of the carboxyl group of an N-protected amino acid by the coupling reagent, often forming an active ester intermediate, which is then readily attacked by the free amino group of the other amino acid (or peptide chain) to form the desired peptide bond. uniurb.it

Reagent ClassExamplesMechanism/Key FeaturesCommon Additives
CarbodiimidesDCC, DIC, EDCForms O-acylisourea intermediate. wikipedia.org EDC and its urea (B33335) byproduct are water-soluble, simplifying workup in solution-phase synthesis. wikipedia.orgpeptide.comHOBt, HOSu (to suppress racemization). bachem.com
Phosphonium SaltsBOP, PyBOP, PyAOPRapid coupling rates. bachem.compeptide.com Byproducts of PyBOP are less hazardous than those of BOP. peptide.comGenerally used with a tertiary base like DIPEA or NMM. bachem.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, COMUHighly efficient and fast reactions. bachem.compeptide.com HATU is particularly effective and shows less epimerization. peptide.com Require a non-nucleophilic base. bachem.comOften incorporate an HOBt or HOAt moiety within their structure. acs.org

Optimization of Reaction Conditions for Dipeptide Assembly

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions, particularly racemization. peptide.com The key steps involve coupling an appropriately protected L-lysine derivative with O-benzyl-L-serine. evitachem.com

Protecting Group Strategy: A critical choice is the selection of protecting groups for the two amino groups of lysine (α-amino and ε-amino) and the carboxyl group of O-benzyl-L-serine. An orthogonal protection strategy is essential, allowing for the selective removal of one group without affecting the others. organic-chemistry.org For instance, the α-amino group of lysine could be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, while the side-chain ε-amino group is protected with an acid-labile Boc (tert-butyloxycarbonyl) group. researchgate.net The benzyl group on the serine side-chain is typically stable to both these conditions and is removed later by hydrogenolysis. nih.gov

Key Optimization Parameters:

Coupling Reagent and Additives : The choice of coupling reagent is paramount. For the synthesis of a dipeptide like this compound, a combination like DCC/HOBt or DIC/HOBt is a classic and effective choice. evitachem.compeptide.com Alternatively, more modern and rapid reagents like HBTU or HATU in the presence of a base like DIPEA can be used to drive the reaction to completion efficiently. jpt.combachem.com The addition of HOBt or its derivatives is crucial, especially when using carbodiimides, to form an active ester that reacts smoothly and minimizes the risk of racemization of the activated amino acid. peptide.com

Solvent : The reaction is typically carried out in a polar aprotic solvent that can dissolve the protected amino acids and reagents. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices for peptide coupling reactions. wikipedia.orgjpt.com

Base : When using aminium/uronium or phosphonium salt reagents, a tertiary amine base like DIPEA or NMM is required to deprotonate the carboxylic acid and the ammonium (B1175870) salt of the amino component. bachem.com The choice and amount of base are critical, as excess basicity can promote side reactions, including racemization. bachem.com

Temperature and Reaction Time : Peptide couplings are often run at 0°C initially and then allowed to warm to room temperature to control the reaction rate and minimize side reactions. rsc.org The reaction time is monitored, often by thin-layer chromatography (TLC), to ensure the reaction goes to completion, which can take from a few hours to over a day depending on the specific reactants and conditions used. orgsyn.org

A hypothetical optimized protocol might involve dissolving Fmoc-Lys(Boc)-OH and H-Ser(Bzl)-OH in DMF, cooling the solution to 0°C, and then adding HOBt and DIC. The reaction would be stirred and allowed to warm to room temperature, with progress monitored until the starting materials are consumed.

Purification and Isolation Techniques for this compound

Following the coupling reaction and subsequent deprotection of the temporary protecting groups, the crude product is a mixture containing the desired dipeptide, unreacted starting materials, reagents, and byproducts from the synthesis. bachem.com Therefore, a robust purification strategy is essential to isolate this compound with high purity.

The most powerful and widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comgilson.com

Principle : RP-HPLC separates molecules based on their hydrophobicity. gilson.com The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., silica (B1680970) modified with C8 or C18 alkyl chains). polypeptide.com

Elution : A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the components. bachem.compolypeptide.com A gradient is employed where the concentration of the organic solvent is gradually increased. This causes more hydrophilic (polar) impurities to elute from the column first, while the more hydrophobic components, including the target peptide, are retained longer. gilson.com The specific retention time of this compound will depend on the exact conditions, but its benzyl group contributes significant hydrophobicity.

Detection and Collection : The eluting compounds are monitored using a UV detector, typically at a wavelength of 210-220 nm where the peptide bond absorbs light. bachem.com Fractions containing the purified peptide are collected, combined, and the solvent is removed, often by lyophilization (freeze-drying), to yield the final product as a solid powder. bachem.com

Other chromatographic techniques can also be employed, sometimes in a multi-step purification process: polypeptide.comnih.gov

Ion-Exchange Chromatography (IEX) : This technique separates peptides based on their net charge at a given pH. gilson.com Since this compound has a free amino group on the lysine side chain, it will be positively charged at acidic to neutral pH and can be purified using a cation-exchange column. nih.gov Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. gilson.com IEX can be an excellent initial "capture" step to separate the peptide from non-charged or similarly charged impurities. polypeptide.com

Size-Exclusion Chromatography (SEC) : This method separates molecules based on their size. While less common for small dipeptides, it can be useful for removing very large or very small impurities. nih.gov

For this compound, a typical purification scheme would involve a primary purification step using RP-HPLC. The purity of the collected fractions is then assessed by analytical HPLC, and fractions meeting the required purity specification are pooled and lyophilized. polypeptide.com

TechniqueSeparation PrincipleApplication for this compound
Reversed-Phase HPLC (RP-HPLC)Hydrophobicity. gilson.comThe primary and most effective method for high-resolution purification. The benzyl group provides strong hydrophobic interaction with the C8 or C18 stationary phase. polypeptide.com
Ion-Exchange Chromatography (IEX)Net charge. gilson.comUseful as an initial purification or polishing step. The free lysine side-chain amine provides a positive charge for cation-exchange. nih.gov
Lyophilization (Freeze-Drying)Sublimation of frozen solvent.Standard final step after HPLC to remove the aqueous/organic solvent and isolate the purified peptide as a stable, dry powder. bachem.com

Applications in Advanced Chemical and Biomolecular Synthesis

Role as a Building Block in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Applications

In Solid-Phase Peptide Synthesis (SPPS), the peptide chain is assembled step-by-step while anchored to an insoluble polymer resin. peptide.com This method allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. peptide.comluxembourg-bio.com The incorporation of an L-Lysyl-O-benzyl-L-serine sequence is achieved by the sequential coupling of the corresponding protected amino acids.

The most common strategy is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl), which uses a base-labile Nα-Fmoc group and acid-labile side-chain protecting groups. luxembourg-bio.com While O-tert-butyl is the more common protection for serine in this strategy, the O-benzyl group can also be employed. peptide.com A typical synthesis cycle to form the Lys-Ser(Bzl) linkage would involve:

Coupling of Fmoc-Ser(Bzl)-OH to the N-terminus of the resin-bound peptide chain.

Removal of the Fmoc group with a base, typically piperidine (B6355638) in DMF. luxembourg-bio.com

Coupling of the subsequent amino acid, Fmoc-Lys(Boc)-OH, to the newly exposed N-terminus of the serine residue.

Repetition of this cycle until the desired peptide sequence is complete.

The alternative Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy utilizes an acid-labile Nα-Boc group and side-chain protecting groups (like benzyl (B1604629) ethers for serine) that are cleaved with strong acids, such as hydrofluoric acid (HF). peptide.com In this scheme, Boc-Ser(Bzl)-OH is a standard building block. peptide.com

Parameter Fmoc/tBu Strategy Boc/Bzl Strategy
Nα-Protection Fmoc (Base-labile)Boc (Acid-labile)
Serine Side-Chain Protection Typically tBu (Acid-labile), Bzl can be usedBzl (Strong acid-labile)
Lysine (B10760008) Side-Chain Protection Boc (Acid-labile)2-Cl-Z (Strong acid-labile)
Final Cleavage TFA-based cocktailHF, TFMSA

This table provides an interactive overview of the common protection strategies used in SPPS for incorporating Lysine and Serine residues.

Solution-Phase Peptide Synthesis Applications

Solution-phase peptide synthesis, while often more laborious than SPPS for long sequences, is highly valuable for large-scale synthesis and the preparation of peptide fragments for convergent synthesis. nih.gov In this approach, protected amino acids or peptide segments are coupled in an organic solvent, and the product is isolated and purified after each step. nih.gov

The dipeptide this compound can be synthesized as a protected fragment, for example, Boc-Lys(Z)-Ser(Bzl)-OH, in solution. This fragment is then used in subsequent couplings. The use of benzyl protection for the serine side chain is common, as it is stable under many coupling and deprotection conditions and can be removed via catalytic hydrogenolysis, provided the rest of the peptide is compatible. peptide.com The solubility of protected peptide fragments is a critical factor in solution-phase synthesis, and the choice of protecting groups can influence this property. For instance, a complex protected fragment containing Ser(Bzl) and Lys(2-Adoc) was found to have enhanced solubility in DMF. thieme-connect.de

Incorporation into Complex Peptide Sequences

The Lys-Ser(Bzl) motif is found in the synthetic schemes of various complex and biologically active peptides. The strategic placement of lysine allows for later modifications, such as branching or labeling, while the protected serine prevents unwanted side reactions.

A notable example includes the synthesis of segments of S. solfataricus RNase, where a long, protected peptide fragment was synthesized containing multiple Ser(Bzl) and Lys(2-Adoc) residues: Fmoc-Cys(Acm)-Lys(2-Adoc)-Cys(Acm)-Thr(Bzl)-Ser(Bzl)-Cys(Acm)-Lys(2-Adoc)-Lys(2-Adoc)-Ser(Bzl)-Cys(Acm)-Cys(Acm)-OH. thieme-connect.de Another example is the solid-phase synthesis of lysine-vasopressin, where the peptide is assembled on the resin via attachment through the ε-amino group of a lysine residue. The sequence includes multiple protected amino acids, demonstrating the complexity of such syntheses: Tos-Cys(Bzl)-Tyr-Phe-Glu-(NH2)-Asp(NH2)-Cys(Bzl)-Pro-Lys(Z-resin)-Gly-NH2. nih.gov Furthermore, the synthesis of the therapeutic peptide Liraglutide involves the sequential coupling of numerous protected amino acids, including Fmoc-Lys with an orthogonal side-chain protecting group and Fmoc-Ser(tBu)-OH, highlighting the importance of these building blocks in pharmaceutical manufacturing. google.com

Derivatization for Functionalized Materials and Pseudopeptides

The functional side chains of the this compound moiety provide handles for chemical modification, enabling its use in the creation of functionalized materials and pseudopeptides. The ε-amino group of lysine is a particularly common site for derivatization to attach labels, polymers, or other functional groups. nih.gov Pseudopeptides, which contain modified amino acids or peptide bonds, can be synthesized using lysine-based structures to improve properties like stability or bioactivity. rsc.org

Synthesis of Activated Urethane (B1682113) Derivatives

Activated urethane derivatives of amino acids, including Z-L-lysine and benzyl-L-serine, serve as monomers for the chain-growth polycondensation to form polypeptides and advanced block copolymers. researchgate.net These materials find applications as biofunctional materials for antifouling coatings and biosensors. researchgate.net The synthesis involves the N-carbamoylation of amino acid onium salts with diphenyl carbonate to yield the corresponding urethane derivatives, which can then be used for polypeptide synthesis. researchgate.net

Separately, lysine has been converted into lysine-di-isocyanate (LDI), which can be polymerized with glycerol (B35011) to create biodegradable and non-toxic poly(urea-urethane) foams. nih.gov These materials are being developed for tissue engineering applications, demonstrating a powerful derivatization of the lysine structure into a functional polymer. nih.gov

Derivative Synthetic Application Resulting Material Potential Use
Activated Urethane of Z-LysineChain-growth polycondensationPolypeptide block copolymersBiofunctional materials, biosensors
Activated Urethane of Ser(Bzl)Chain-growth polycondensationPolypeptide block copolymersBiofunctional materials, biosensors
Lysine Diisocyanate (LDI)Polymerization with glycerolPoly(urea-urethane) foamTissue engineering scaffolds

This interactive table summarizes the synthesis of activated urethane derivatives from lysine and serine and their applications.

Integration with Linkers for Peptide and Protein Construction

The concept of a "linker" in protein and peptide chemistry refers to a sequence of amino acids that connects different functional domains. nih.govresearchgate.net While simple Gly-Ser linkers are common, sequences containing lysine offer the added advantage of a reactive side chain for conjugation. nih.govpolyplus-sartorius.com The this compound moiety can be incorporated into such linkers, where the lysine ε-amino group can be used as an attachment point for other molecules, such as polyethylene (B3416737) glycol (PEG), fluorescent dyes, or drugs. beilstein-journals.org

A powerful strategy in SPPS involves anchoring the peptide to the resin via an amino acid side chain instead of the C-terminus. The lysine side chain is particularly well-suited for this approach. This "side-chain anchoring" strategy was used in the synthesis of lysine-vasopressin and has been proposed for the synthesis of insulin. nih.govgoogle.com This method broadens the scope of SPPS by allowing for a greater variety of chemical linkages to the solid support and facilitating the synthesis of complex peptide architectures. nih.gov

Formation of Functional Poly(lactide) Copolymers and Biomaterials

The development of biodegradable and biocompatible polymers with tunable properties is a significant focus in materials science, particularly for biomedical applications. Poly(lactide) (PLA) is a widely used polyester (B1180765) in this regard, but its lack of pendant functional groups limits its versatility. The incorporation of functional monomers, such as those derived from amino acids, into the PLA backbone can introduce reactive sites for subsequent modification.

A key strategy involves the synthesis of functional lactide monomers from commercially available protected amino acids. For instance, a polylactide copolymer featuring pendant benzyloxy groups has been successfully synthesized through the copolymerization of a benzyl-ether substituted monomer, derived from O-benzyl-L-serine, with lactide. nih.gov This approach allows for the creation of random copolymers with protected hydroxyl groups distributed along the polymer chain. nih.gov

The synthesis process typically involves the ring-opening polymerization (ROP) of lactide and the functional comonomer, often catalyzed by stannous octoate (SnOct₂), a catalyst approved by the FDA for indirect food additives. nih.gov The resulting copolymer can be characterized by various analytical techniques to determine its molecular weight, composition, and thermal properties.

Table 1: Synthesis and Characterization of a Functional Poly(lactide) Copolymer

Parameter Description Reference
Monomers L-lactide and a benzyl-ether substituted lactide monomer derived from O-benzyl-L-serine. nih.gov
Polymerization Method Ring-Opening Polymerization (ROP). nih.govnih.gov
Catalyst Stannous octoate (SnOct₂). nih.gov
Post-polymerization The benzyloxy groups can be deprotected via hydrogenolysis to yield pendant hydroxyl groups. nih.gov
Functionalization The resulting hydroxyl groups are amenable to further modification, such as reaction with succinic anhydride (B1165640) to introduce carboxylic acid functionalities. nih.gov
Application These functionalized copolymers can be used to attach bioactive molecules, such as peptides containing the RGD sequence, to enhance cell adhesion on biomaterial surfaces. nih.gov

The deprotection of the benzyl groups on the copolymer yields pendant hydroxyl groups, which serve as handles for further chemical modifications. nih.gov For example, these hydroxyl groups can be reacted with succinic anhydride to introduce carboxylic acid functionalities. These carboxylic acid groups can then be used for standard carbodiimide (B86325) coupling reactions to attach amine-containing biomolecules, such as cell-adhesion peptides (e.g., RGD), thereby creating biofunctional materials for tissue engineering and other biomedical applications. nih.gov

Construction of Macrocyclic Pseudopeptides and Unnatural Peptide Analogues

Macrocyclic peptides are of great interest in drug discovery due to their conformational rigidity, which can lead to high binding affinity and selectivity for biological targets. nih.govdiva-portal.org The incorporation of unnatural amino acids and their derivatives, like this compound, into these structures can further enhance their pharmacological properties by increasing metabolic stability and providing novel structural motifs. sigmaaldrich.com

The synthesis of macrocyclic pseudopeptides and unnatural peptide analogues often employs solid-phase peptide synthesis (SPPS). nih.gov In this methodology, a linear peptide precursor is assembled on a solid support. A dipeptide unit like this compound, with appropriate orthogonal protecting groups on the lysine side-chain amine and the C-terminus, can be incorporated into the growing peptide chain. The O-benzyl group on the serine residue provides protection for the hydroxyl group during synthesis. peptide.com

Once the linear peptide is synthesized, it is cleaved from the resin, and the head-to-tail cyclization is performed in solution. nih.gov The choice of protecting groups is crucial to allow for selective deprotection and subsequent cyclization. The presence of the O-benzyl-serine residue can influence the conformational preferences of the linear precursor, potentially pre-organizing it for efficient macrocyclization. uni-kiel.de

Table 2: General Strategy for Incorporating this compound into Macrocyclic Peptides

Step Description Key Considerations Reference
1. Solid-Phase Synthesis A linear peptide containing the this compound unit is assembled on a solid support. Orthogonal protecting groups for the lysine side-chain amine and the termini are required. The O-benzyl group protects the serine hydroxyl. nih.govpeptide.com
2. Cleavage from Resin The linear peptide is cleaved from the solid support. The cleavage cocktail must be chosen to avoid premature removal of the O-benzyl group if it is to be retained in the final product. peptide.com
3. Macrocyclization The linear peptide undergoes head-to-tail cyclization in solution. High-dilution conditions are often used to favor intramolecular cyclization over intermolecular polymerization. uni-kiel.de
4. Deprotection The remaining side-chain protecting groups, including the O-benzyl group, are removed. The method of deprotection (e.g., hydrogenolysis for the benzyl group) depends on the protecting groups used. peptide.com

The resulting macrocyclic structures can be considered unnatural peptide analogues due to the presence of the non-standard dipeptide unit. These analogues can be screened for various biological activities.

Design and Synthesis of Enzyme Inhibitors and Related Bioactive Constructs

The design of potent and selective enzyme inhibitors is a cornerstone of medicinal chemistry. mdpi.com Peptide and peptidomimetic structures are often used as starting points for inhibitor design, as they can mimic the natural substrates of enzymes. O-Benzyl-L-serine and its derivatives are valuable building blocks in this context. chemimpex.com For instance, serine benzyl ester (Ser(Bzl)) has been incorporated into peptide substrates for caspases, a family of proteases involved in apoptosis. nih.gov

The synthesis of such bioactive constructs typically follows standard peptide synthesis methodologies. guidechem.com The O-benzyl group serves to protect the serine hydroxyl during synthesis and can also contribute to the binding affinity of the final molecule. chemimpex.com

Table 3: Application of O-Benzyl-Serine Derivatives in Enzyme Inhibitor Design

Enzyme Target Role of O-Benzyl-Serine Derivative Research Finding Reference
Caspases Incorporated as serine benzyl ester (Ser(Bzl)) into a peptide substrate. Replacement of histidine at the P2 position with Ser(Bzl) resulted in a slight increase in activity for Caspase-10. nih.gov
General Proteases Used as a building block for more complex molecules. The benzyl group can enhance solubility and bioavailability, making it an attractive candidate for drug development. chemimpex.com

The development of such inhibitors often involves the screening of libraries of related compounds to optimize their potency and selectivity. The versatility of this compound allows for the generation of diverse structures for such screening efforts.

Strategies for N-Alkylation in Peptide Derivatives

N-alkylation of peptides is a common strategy to improve their pharmacological properties, including metabolic stability, membrane permeability, and conformational rigidity. nih.gov The selective N-alkylation of the ε-amino group of lysine within a peptide containing other nucleophilic groups, such as the N-terminal amine and the hydroxyl group of serine, presents a synthetic challenge.

Several methods have been developed for the chemoselective N-alkylation of lysine side chains in peptides. nih.gov One common approach is reductive amination, where the peptide is reacted with an aldehyde or ketone in the presence of a reducing agent. rsc.orgnih.gov By carefully controlling the reaction conditions, such as pH, it is possible to achieve selective alkylation of the more nucleophilic N-terminal α-amino group over the lysine ε-amino group, or vice versa. nih.gov

Another strategy involves the use of specific alkylating agents that show a preference for the lysine side chain. For example, vinylsulfonamides have been used for the selective modification of the ε-amino group of lysine residues in the presence of a free N-terminus via aza-Michael addition. rsc.org

Table 4: Strategies for Selective N-Alkylation of Lysine in Peptides

Method Description Key Features Reference
Reductive Amination Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN). Selectivity can be controlled by pH; can be used to introduce a wide variety of alkyl groups. rsc.orgnih.gov
Aza-Michael Addition Reaction with vinylsulfonamides. Can achieve high selectivity for the lysine ε-amino group over the N-terminal α-amino group. rsc.org
Reaction with Alkyl Halides Direct alkylation using an alkyl halide. Requires careful control of reaction conditions to avoid over-alkylation and side reactions. A mild method using activated molecular sieves has been reported. nih.gov

In the context of this compound, these methods could be applied to selectively modify the lysine side chain. The O-benzyl group on the serine residue would be stable under many of these alkylation conditions, providing a protected dipeptide scaffold for further functionalization.

Biochemical and Enzymatic Investigations Involving L Lysyl O Benzyl L Serine

Studies of Enzyme Interactions and Mechanisms

The unique structure of L-Lysyl-O-benzyl-L-serine, featuring a peptide bond and a modified serine residue, allows it to be used as a substrate or inhibitor in studies of various enzymes, particularly proteases and esterases. The O-benzyl group on the serine residue provides a bulky, hydrophobic feature that can influence its binding and interaction within enzyme active sites. Researchers utilize such derivatives to probe the steric and electronic requirements of enzyme catalytic mechanisms. chemimpex.com

While direct studies on this compound are not widely documented, the activity of serine esterases is often analyzed using structurally related compounds. For example, N-alpha-benzyloxycarbonyl-L-lysine thiobenzyl ester has been employed as a specific substrate to measure serine esterase activity in cytotoxic T cells and natural killer (NK) cells. nih.govnih.gov In these studies, the enzyme cleaves the thiobenzyl ester bond, allowing for a quantifiable measure of enzymatic activity. Although present in cloned T killer and NK cell lines, the enzyme levels did not correlate with cytolytic activity, and inhibition of the esterase did not interfere with cell lysis, suggesting a more complex regulatory role than direct involvement in cytotoxicity. nih.gov Such substrates are critical for understanding the presence and activity of specific enzymes in various cell types and conditions.

Protein Folding Research Utilizing Serine Derivatives

Serine residues play a significant role in protein structure and folding due to their ability to form hydrogen bonds via their hydroxyl side chain. nih.gov Derivatives like O-benzyl-L-serine are valuable in biochemical research for studying protein folding and interactions. chemimpex.com The introduction of a benzyl (B1604629) group to the serine side chain alters its properties, making it more hydrophobic and sterically hindered.

Chemical and Enzymatic Hydrolysis Studies of Peptide-Based Prodrug Principles

Peptide-based molecules are investigated as prodrugs, which are inactive compounds that are converted into active drugs within the body, often through enzymatic hydrolysis. A dipeptide like this compound contains two potential sites for enzymatic cleavage: the peptide bond between lysine (B10760008) and serine, and the ether bond of the O-benzyl group.

Enzymes such as peptidases or proteases could hydrolyze the peptide bond, releasing O-benzyl-L-serine and L-lysine. The rate and specificity of this hydrolysis would depend on the particular enzyme. For instance, dipeptidyl peptidase 4 (DP4) is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline at the P1 position, but it can also act on substrates with alanine (B10760859) or serine. plos.org Similarly, the O-benzyl ether bond could potentially be cleaved by other enzymes, releasing serine. Studying the hydrolysis of such compounds provides insight into their stability and potential as drug delivery systems, where specific enzymes at a target site could release a therapeutic agent.

Implications from L-Serine Metabolism and Biochemical Pathways

The biochemical relevance of this compound is intrinsically linked to the metabolic pathways of its constituent amino acid, L-serine. L-serine is a non-essential amino acid that is central to a wide array of cellular functions, serving as a precursor for the synthesis of proteins, other amino acids, nucleotides, and complex lipids. nih.govnih.gov

L-serine is a crucial hub in cellular metabolism. It is a primary source of one-carbon units for the folate and methionine cycles, which are essential for the synthesis of purines, thymidine, and for methylation reactions. researchgate.net Furthermore, L-serine is the precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as phospholipids (B1166683) such as phosphatidylserine (B164497) and sphingolipids. nih.govnih.gov

Derivatives of serine can significantly impact these pathways. For example, the related compound benzylserine has been shown to inhibit the L-type amino acid transporter 1 (LAT1) and the alanine, serine, cysteine-preferring transporter 2 (ASCT2). nih.gov This inhibition disrupts the intracellular balance of amino acids, leading to reduced cell viability and activation of the amino acid response (AAR) signaling pathway, evidenced by increased expression of Activating Transcription Factor 4 (ATF4). nih.gov

Table 1: Effect of Benzylserine on Amino Acid Uptake and Cellular Response in Breast Cancer Cells

Cell LineLeucine Uptake InhibitionGlutamine Uptake InhibitionEffect on Cell ViabilityAAR Pathway Activation (ATF4 Expression)
MCF-7SignificantSignificantDecreasedNot significant
HCC1806SignificantSignificantDecreasedIncreased
MDA-MB-231SignificantSignificantDecreasedIncreased
Data synthesized from a study on the effects of benzylserine, a related serine derivative. nih.gov

The de novo synthesis of L-serine in humans and other organisms occurs through the phosphorylated pathway, which starts from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govnih.gov This pathway involves three key enzymatic reactions.

Table 2: Enzymes of the L-Serine De Novo Biosynthesis Pathway

EnzymeAbbreviationReaction Catalyzed
3-phosphoglycerate dehydrogenasePHGDHConverts 3-phosphoglycerate to 3-phosphohydroxypyruvate. nih.gov
Phosphoserine aminotransferasePSAT1Converts 3-phosphohydroxypyruvate to 3-phosphoserine. nih.gov
Phosphoserine phosphatasePSPHHydrolyzes 3-phosphoserine to produce L-serine. nih.gov

Once synthesized, L-serine can be converted into glycine by the enzyme serine hydroxymethyltransferase (SHMT), a reaction that is crucial for one-carbon metabolism. nih.gov The study of how L-serine and its derivatives interact with these and other enzymes is fundamental to understanding cellular physiology and pathology. nih.govnih.gov

Development of Enzymatic Assays for Related Amino Acids and Derivatives

The development of enzymatic assays for amino acids and their derivatives is crucial for understanding their biological roles and for various biotechnological applications. While specific enzymatic assays for the dipeptide this compound are not extensively documented in publicly available literature, the principles for creating such an assay can be derived from established methods for its constituent amino acids, L-lysine and L-serine, as well as for other dipeptides and amino acid derivatives. The general approach involves identifying an enzyme that can act on the target molecule and then quantifying either the consumption of the substrate or the formation of a product.

A key strategy in developing an assay for this compound would be the enzymatic cleavage of the peptide bond to release L-lysine and O-benzyl-L-serine. This could be achieved by a suitable peptidase or protease. The subsequent detection of one or both of these products would form the basis of the assay.

Enzyme Selection and Substrate Specificity

The initial step in assay development is to identify an enzyme capable of hydrolyzing the peptide bond in this compound. Carboxypeptidases, for instance, are enzymes that cleave peptide bonds at the C-terminal end of a peptide. A study on the enzymatic synthesis of dipeptides utilized carboxypeptidase Y for the condensation of amino acid esters and amides. nih.gov The reverse reaction, hydrolysis, could be exploited for an assay. The specificity of such enzymes is critical. For example, studies on O-acyl-L-serines have shown that enzymes like tryptophanase and tyrosine phenol-lyase can catalyze β-elimination reactions, demonstrating that enzymes can be highly specific to the structure of the amino acid derivative. nih.gov The ideal enzyme would exhibit high specificity for the lysyl-serine (B1675817) linkage, with minimal activity towards other peptides or amino acids present in a biological sample.

Detection Methods

Once the dipeptide is cleaved, the assay would focus on quantifying the released L-lysine or O-benzyl-L-serine. Several well-established enzymatic methods exist for the detection of L-lysine. These often rely on enzymes like L-lysine α-oxidase or L-lysine ε-oxidase, which catalyze the oxidative deamination of L-lysine, producing hydrogen peroxide (H₂O₂). fao.org This H₂O₂ can then be measured using a variety of methods:

Colorimetric Assays: The H₂O₂ produced can be used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a chromogenic substrate, leading to a colored product that can be measured spectrophotometrically.

Fluorometric Assays: For higher sensitivity, a fluorogenic substrate like Amplex Red can be used in the HRP-coupled reaction, yielding a highly fluorescent product, resorufin. nih.gov This method is often more sensitive than colorimetric assays. nih.gov

Alternatively, assays could be developed to detect the O-benzyl-L-serine derivative, although this would likely require the development of a novel enzymatic assay specific to this molecule. Given the availability of established assays for L-lysine, detecting this product is a more direct approach.

Hypothetical Assay Protocol and Data Interpretation

A hypothetical assay for this compound could be designed as a two-step enzymatic reaction in a microplate format for high-throughput screening.

Step 1: Hydrolysis. The sample containing this compound is incubated with a specific peptidase to release L-lysine and O-benzyl-L-serine.

Step 2: Detection. An assay cocktail containing L-lysine α-oxidase, HRP, and a suitable substrate (e.g., a chromogen or fluorogen) is added. The rate of color or fluorescence development is proportional to the amount of L-lysine released, and thus to the original concentration of this compound.

The results of such an assay would typically be compared to a standard curve generated with known concentrations of L-lysine. The data could be used to determine key enzymatic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) for the peptidase with this compound as a substrate.

Table 1: Hypothetical Kinetic Parameters for a Peptidase Acting on this compound

This interactive table presents hypothetical kinetic data for a peptidase. The user can sort the data by clicking on the column headers to compare the enzyme's efficiency with different substrates.

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
This compound0.7515012.516667
L-Lysyl-L-serine1.2012010.08333
L-Alanyl-L-leucine5.50806.71218
L-Glycyl-L-glycine10.2504.2412

This data is illustrative and serves to model the expected outcomes of an enzymatic assay designed to characterize a peptidase for the target compound.

Table 2: Substrate Specificity of a Hypothetical L-lysine Oxidase

This interactive table shows the relative activity of a hypothetical L-lysine oxidase with various amino acids. Users can sort the table to see which amino acids the enzyme is most and least active towards, illustrating the enzyme's specificity which is crucial for assay development.

Substrate (at 1 mM)Relative Activity (%)
L-lysine100
L-ornithine15
L-arginine5
L-serine<1
L-leucine<1
D-lysine<1

This table contains representative data demonstrating the high specificity of an enzyme like L-lysine oxidase, a critical component in a coupled assay for L-lysine detection.

The development of such enzymatic assays is a fundamental aspect of biochemical research, enabling the quantification of specific amino acid derivatives in complex biological samples and facilitating the study of their metabolic pathways and physiological functions. researchgate.netresearchgate.net

Analytical and Characterization Methodologies in Research

Spectroscopic Analysis of L-Lysyl-O-benzyl-L-serine and its Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, offers a comprehensive structural profile of the dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the spectrum of this compound, specific signals corresponding to the protons of the lysine (B10760008) residue, the O-benzyl-serine residue, and the peptide backbone would be expected. For instance, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.2-7.5 ppm. rsc.org The protons on the α-carbons of both amino acid residues would resonate at distinct chemical shifts, and their coupling patterns would confirm the peptide linkage.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Key signals include those from the carbonyl carbons of the peptide bond and the carboxylic acid, which appear in the downfield region (around 170-175 ppm). bio-materials.com.cn The carbons of the benzyl group and the aliphatic side chains of lysine and serine would also have characteristic chemical shifts. For example, ¹³C NMR data for N-BOC-O-benzyl-L-serine shows the benzyl C-H carbons and the carbons of the serine backbone, providing a reference for identifying these moieties in the dipeptide. chemicalbook.com

¹H NMR: Expected Chemical Shifts (δ) in ppm ¹³C NMR: Expected Chemical Shifts (δ) in ppm
Assignment Approx. δ (ppm)
Lysine ε-NH₃⁺~8.0
Peptide N-H~7.5 - 8.5
Benzyl aromatic C-H~7.2 - 7.5 rsc.org
Serine α-CH~4.5 - 4.7
Benzyl CH₂~4.6 rsc.org
Lysine α-CH~4.2 - 4.4
Serine β-CH₂~3.8 - 4.0 rsc.org
Lysine ε-CH₂~3.0
Lysine β,γ,δ-CH₂~1.4 - 1.9
Note: Expected values are based on typical ranges for peptides and data from related compounds. Actual values can vary based on solvent and pH.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of key structural features.

The most prominent signals would include the amide bands, which are characteristic of the peptide linkage. The Amide I band (from C=O stretching) typically appears around 1650 cm⁻¹, and the Amide II band (from N-H bending and C-N stretching) is found around 1530-1550 cm⁻¹. bio-materials.com.cnresearchgate.net A broad absorption in the region of 3300-3000 cm⁻¹ would correspond to the stretching vibrations of the N-H group of the peptide bond and the primary amine (NH₃⁺) in the lysine side chain. researchgate.net The presence of the benzyl group would be confirmed by signals from C-H stretching of the aromatic ring (around 3030 cm⁻¹) and C=C ring stretching (around 1600 and 1450 cm⁻¹). bio-materials.com.cn Additionally, vibrations related to the hydroxyl and carboxylic acid groups would be observable. nih.gov

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amine (NH₃⁺) & Peptide (N-H)Stretching3300 - 3000 (Broad)
Aromatic C-HStretching~3030
Aliphatic C-HStretching2960 - 2850
Carbonyl (C=O) of COOHStretching~1725
Amide I (Peptide C=O)Stretching~1650 bio-materials.com.cn
Amide II (N-H bend, C-N stretch)Bending/Stretching~1540 researchgate.net
Aromatic C=CRing Stretching~1600, ~1495, ~1455 bio-materials.com.cn
C-O (Ether & Alcohol)Stretching1250 - 1050
Note: These are typical ranges and can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS), including MALDI-TOF

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and can also be used to deduce its structure. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are common MS techniques used in peptide analysis. researchgate.net

For this compound, MS analysis would be used to confirm the correct molecular mass, which is a primary indicator of a successful synthesis. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be a key value to identify in the spectrum.

Compound/Fragment Formula Expected Monoisotopic Mass (m/z)
This compoundC₁₉H₃₁N₃O₅397.2264
Protonated Molecule [M+H]⁺C₁₉H₃₂N₃O₅⁺398.2336
Sodiated Molecule [M+Na]⁺C₁₉H₃₁N₃O₅Na⁺420.2156
y₁ ion (Ser-OBzl)C₁₀H₁₄NO₃⁺196.0968
b₂ ion (Lys-CO)C₁₂H₂₂N₃O₂⁺256.1707
Note: m/z values are calculated for the most abundant isotopes.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target peptide from unreacted starting materials, by-products, and other impurities, as well as for assessing the final purity of the product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and purity analysis of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is most commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). avantorsciences.com

In the analysis of this compound, the compound is injected into the HPLC system, and the components of the mixture are separated based on their hydrophobicity. The dipeptide will have a specific retention time under a given set of conditions (column, mobile phase, gradient, and flow rate). Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using UV absorbance at 210-220 nm, where the peptide bond absorbs. sielc.com This technique is sensitive enough to separate the desired product from closely related impurities. google.com

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient of 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min sielc.com
Detection UV at 210 nm or 214 nm sielc.com
Temperature Ambient or controlled (e.g., 25 °C)
Note: Conditions must be optimized for each specific separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction, identify compounds, and assess the purity of a sample. researchgate.net

For this compound, TLC is typically performed on a silica (B1680970) gel plate (stationary phase). researchgate.net A small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. The separation of amino acids and peptides on silica often uses a mixture of a nonpolar solvent (like butanol or chloroform) and a polar solvent (like acetic acid or water). researchgate.net

After development, the plate is dried and the spots are visualized, commonly by spraying with a ninhydrin (B49086) solution, which reacts with the primary amine of lysine to produce a characteristic purple color. The purity is qualitatively assessed by the presence of a single spot. The retardation factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. TLC is also used to confirm the consumption of starting materials like O-benzyl-L-serine during synthesis. sigmaaldrich.comsigmaaldrich.com

Parameter Typical System
Stationary Phase Silica Gel 60 F₂₅₄ researchgate.net
Mobile Phase n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v)
Visualization Ninhydrin solution spray followed by heating
Expected Rf Varies based on exact mobile phase composition
Note: The choice of mobile phase is critical for achieving good separation.

X-Ray Diffraction for Structural Elucidation

X-ray diffraction is a primary method for determining the three-dimensional atomic structure of crystalline molecules. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, researchers can deduce the arrangement of atoms within the molecule. This technique has been instrumental in mapping the binding of various molecules to enzymes. For instance, X-ray crystallography has been used to study the interaction of β-lactam antibiotics with the D-alanyl-D-alanine peptidase from Streptomyces R61. nih.gov In such studies, the binding of substrates like the tripeptide L-lysyl-D-alanyl-D-alanine has been modeled in the enzyme's active site based on the crystallographic data of inhibitors. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can be compared to the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₁₆H₂₅N₃O₄.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01116192.17656.95%
HydrogenH1.0082525.2007.48%
NitrogenN14.007342.02112.46%
OxygenO15.999463.99618.99%
Total 323.393 100.00%

This table presents the theoretical elemental composition calculated from the molecular formula of this compound.

Research on related functional polymers often includes elemental analysis to confirm the successful synthesis and modification of the polymers. researchgate.netbio-materials.com.cn

Advanced Analytical Approaches (e.g., Nonaqueous Capillary Electrophoresis-Ion Trap Mass Spectrometry)

Nonaqueous Capillary Electrophoresis-Ion Trap Mass Spectrometry (NACE-MS) is an advanced analytical technique for the separation and characterization of molecules that are not soluble in water. researchgate.net Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field, offering high-resolution separation of complex mixtures. db-thueringen.de Coupling this with an ion trap mass spectrometer allows for the sensitive detection and structural elucidation of the separated components. nih.gov

This technique has been successfully applied to the analysis of ionizable organic polymers, such as poly(Nε-trifluoroacetyl-l-lysine), that are insoluble in aqueous solutions. researchgate.net The ability to perform multiple stages of mass analysis (MSⁿ) in an ion trap is particularly useful for obtaining detailed structural information about the analytes. nih.gov For chiral molecules like peptides, capillary electrophoresis is a powerful tool for separating diastereomers, which can be critical for understanding their biological activity. researchgate.net

Computational and Theoretical Investigations in Peptide Chemistry

Molecular Modeling and Simulation of Peptide Conformations

Molecular modeling and simulation are powerful tools to explore the three-dimensional structures and dynamic behavior of peptides like L-Lysyl-O-benzyl-L-serine. These methods provide insights into the conformational preferences that are often inaccessible through experimental techniques alone.

Conformational Analysis: The conformational landscape of a dipeptide is defined by the torsional angles of its backbone (phi, ψ) and side chains (χ). For this compound, the flexibility of the lysine (B10760008) side chain and the bulky O-benzyl group on the serine residue significantly influence its preferred geometry. Conformational analysis of similar dipeptides, such as those containing lysine or serine, often reveals a tendency to form specific secondary structures like β-turns or extended strands. science.govacs.orgresearchgate.net For instance, studies on lysine-containing tripeptides have shown that the main backbone can adopt a ring-like shape with the lysine side chain protruding as an extended structure. This type of analysis for this compound would involve systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformation to identify low-energy, stable structures.

Prediction of Molecular Properties and Descriptors

The prediction of molecular properties is essential for understanding the potential behavior of this compound in various chemical and biological systems. These predictions are often based on the molecule's structure and are calculated using a variety of computational models.

Physicochemical Properties: A range of physicochemical properties can be computationally predicted. These include molecular weight, pKa, logP (lipophilicity), and polar surface area. Such properties are critical for predicting a compound's solubility, permeability, and potential for intermolecular interactions. For modified dipeptides, charge distributions have been shown to dramatically alter permeation rates through membranes. science.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound are not publicly available, the methodology is widely used in peptide research. A QSAR study would involve synthesizing and testing a series of analogues of this compound and then using computational methods to derive a correlation between structural descriptors and the observed activity. These models can then be used to predict the activity of new, unsynthesized analogues.

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT): DFT is a widely used QM method for studying peptides. For this compound, DFT calculations can be used to accurately determine its optimized geometry, vibrational frequencies (corresponding to its infrared spectrum), and the distribution of electron density. acs.org The analysis of side-chain chemical shift changes using DFT calculations has been employed to determine conformational changes in serine-lysine peptides upon interaction with other molecules. acs.org Such calculations can elucidate the nature of intramolecular interactions, such as hydrogen bonds, that stabilize particular conformations.

Analysis of Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure. The energy and shape of these orbitals provide insights into the molecule's reactivity. For instance, the HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. Analysis of the HOMO and LUMO of this compound would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Use of Bioinformatics Tools and Databases for Related Compounds

Bioinformatics tools and databases are invaluable resources for studying peptides and their modified analogues.

Peptide Databases: Several databases contain information on peptides, including their sequences, structures, and biological activities. While this compound is a synthetic compound and may not be present in all natural peptide databases, databases of synthetic peptides and modified amino acids can provide information on related structures. Publicly available databases such as PubChem and ChEMBL contain entries for related compounds like O-benzyl-L-serine.

Sequence and Structure Analysis Tools: Tools for sequence alignment and structure prediction can be used to compare this compound to other known peptides. While this dipeptide is short, understanding the structural context of lysine and serine residues in larger proteins can provide clues about potential interaction motifs. For example, the presence of a bulky hydrophobic group (the benzyl (B1604629) group) adjacent to a basic residue (lysine) is a structural feature that can be searched for in protein structure databases to identify proteins with similar local environments.

Q & A

Basic: What are the recommended synthetic routes for L-Lysyl-O-benzyl-L-serine, and how can purity be optimized?

Methodological Answer:
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Protection Strategy : The O-benzyl group on serine provides steric protection during coupling. Lysine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions .
  • Coupling Conditions : Use HBTU/HOBt or DIC/Oxyma as coupling reagents in DMF, with double couplings to minimize incomplete reactions.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) is critical. Purity ≥95% is achievable with optimized gradient elution (e.g., 10–40% ACN over 30 minutes) .

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